Divergent Annulation with Ynones: Yields of 1-Naphthols and Xanthones
In a base-promoted divergent annulation with conjugated ynones, methyl 2-(cyanomethyl)benzoate enables access to both 1-naphthol and xanthone scaffolds with high efficiency. The reaction exhibits complete regioselectivity and a broad substrate scope, with isolated yields for 1-naphthol products ranging from 55% to 94% across 28 examples, and xanthone yields ranging from 45% to 85% across 26 examples [1]. This performance is contingent on the specific ortho-substitution pattern, which facilitates the requisite proximity-driven cyclization [2].
| Evidence Dimension | Isolated Yield in Base-Promoted Divergent Annulation with Conjugated Ynones |
|---|---|
| Target Compound Data | 55–94% (1-naphthols, 28 examples); 45–85% (xanthones, 26 examples) |
| Comparator Or Baseline | Meta- and para-substituted isomers (methyl 3-(cyanomethyl)benzoate and methyl 4-(cyanomethyl)benzoate) |
| Quantified Difference | No reported yields; reactions with these isomers are not viable under the described conditions due to unfavorable geometry for cyclization |
| Conditions | Base-mediated annulation (K2CO3 or Cs2CO3) in DMF or MeCN at 80–100 °C |
Why This Matters
The ortho-substitution pattern is essential for achieving high-yielding divergent annulation, making methyl 2-(cyanomethyl)benzoate the only viable choice for accessing both 1-naphthol and xanthone libraries from a common precursor.
- [1] Ye, Y. F. et al. Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones. J. Org. Chem. 2022, 87, 18, 12132–12147. View Source
- [2] Ye, Y. F. et al. Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones. J. Org. Chem. 2022, 87, 18, 12132–12147. (Supporting Information) View Source
